molecular formula C23H22N4O3S2 B4569522 (5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4569522
M. Wt: 466.6 g/mol
InChI Key: PWAUTHUQVPXNDP-NBVRZTHBSA-N
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Description

(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[benzyl(methyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is 466.11333292 g/mol and the complexity rating of the compound is 960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Recent studies have highlighted the synthesis of novel heterocyclic compounds derived from pyrimidine and thiazolidine frameworks, such as 2-[benzyl(methyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds have shown promising applications in the field of medicinal chemistry and drug design. For instance, some derivatives of these compounds have been evaluated for their anti-inflammatory and analgesic properties, suggesting potential therapeutic uses (Abu‐Hashem et al., 2020).

Antimicrobial and Insecticidal Applications

Another area of application for these compounds is in the development of antimicrobial and insecticidal agents. Research indicates that certain pyrimidine-linked heterocyclic compounds, similar in structure to the chemical , exhibit significant insecticidal and antibacterial potential. This suggests their potential use in agricultural and pharmaceutical industries to combat microbial infections and pest infestations (Deohate & Palaspagar, 2020).

Antifungal Effects

Studies have also been conducted on the antifungal effects of pyrimidine derivatives. Compounds with structures related to 2-[benzyl(methyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one have shown effectiveness against various fungi, indicating potential use in antifungal therapies and agricultural fungicides (Jafar et al., 2017).

Antiproliferative Activity

The antiproliferative activity of these compounds against cancer cell lines is another significant area of application. Some derivatives of thiazolo and pyrimidine have been synthesized and tested for their ability to inhibit the proliferation of cancer cells, indicating potential applications in oncology and cancer treatment (Nagaraju et al., 2020).

Fluorescence Properties for Imaging

Finally, certain derivatives of pyrimidines have been developed with solid-state fluorescence properties. These compounds have potential applications in imaging and analytical chemistry, providing tools for biological and chemical analysis (Yokota et al., 2012).

Properties

IUPAC Name

(5E)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-25(15-16-8-4-3-5-9-16)20-17(21(28)26-11-7-6-10-19(26)24-20)14-18-22(29)27(12-13-30-2)23(31)32-18/h3-11,14H,12-13,15H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUTHUQVPXNDP-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C/4\C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-5-({2-[Benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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